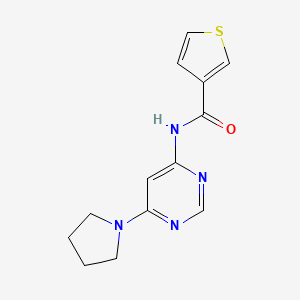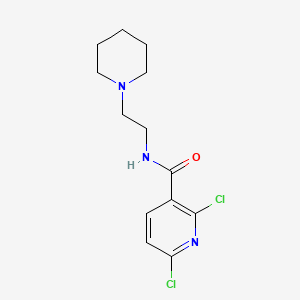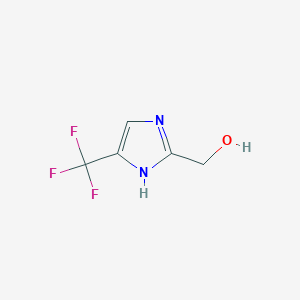
3-(Piperidin-4-yl)-1H-indazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “3-(Piperidin-4-yl)-1H-indazole dihydrochloride” were not found, there are general methods for the synthesis of piperidine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on synthesizing derivatives of 1H-indazole with modifications to enhance biological activity. For instance, the synthesis of novel compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole demonstrates the importance of piperazine and piperidine motifs in medicinal chemistry, offering a pathway to novel therapeutics (Balaraju, Kalyani, & Laxminarayana, 2019). Similarly, the development of 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles highlights efforts to discover high-affinity ligands for specific receptors with improved selectivity, showcasing the compound's versatility in drug design (Collins et al., 1998).
Biological Activities and Potential Applications
Indazole derivatives have been explored for their trypanocidal, antifungal, anti-inflammatory, and antimicrobial properties. For example, derivatives obtained from natural piperine have shown significant trypanocidal activity, pointing towards potential applications in treating parasitic infections (Franklim et al., 2013). Additionally, the evaluation of 1,2,4-triazole-3-thiones for antifungal activity reflects ongoing research into leveraging indazole derivatives for broader antimicrobial applications (Sangshetti & Shinde, 2010).
Molecular Docking and Drug Discovery
Molecular docking studies, such as those conducted on 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, illustrate the computational approach to understanding the interaction between indazole derivatives and biological targets. These studies are crucial for designing compounds with the desired biological activity and specificity (Balaraju et al., 2019).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 3-(piperidin-4-yl)-1h-indazole dihydrochloride, have been found to bind with high affinity to multiple receptors . Similarly, piperidine derivatives, another component of the compound, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(Piperidin-4-yl)-1H-indazole dihydrochloride may interact with its targets in a way that results in these biological activities.
Biochemical Pathways
It is known that indole derivatives, which include 3-(piperidin-4-yl)-1h-indazole dihydrochloride, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
It is known that piperidine derivatives, which include 3-(piperidin-4-yl)-1h-indazole dihydrochloride, are among the most important synthetic fragments for designing drugs . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
It is known that indole derivatives, which include 3-(piperidin-4-yl)-1h-indazole dihydrochloride, possess various biological activities . This suggests that the compound may have various molecular and cellular effects.
Action Environment
It is known that piperidine derivatives, which include 3-(piperidin-4-yl)-1h-indazole dihydrochloride, are among the most important synthetic fragments for designing drugs . This suggests that the compound may be designed to be stable and effective in various environments.
Propiedades
IUPAC Name |
3-piperidin-4-yl-2H-indazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQDIUVQGJIUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C=CC=CC3=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(((5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2688259.png)
![N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2688260.png)

![2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2688265.png)
![(Z)-4-(piperidin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2688266.png)

![4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid](/img/structure/B2688268.png)


